7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one
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Description
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of N-benzyl-2,7-diphenyl-1,4-diazepan-5-ones were synthesized from 2,7-diphenyl-1,4-diazepan-5-ones and N-benzyl-2,6-diphenylpiperidin-4-ones through two different routes . Another study reported the synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates using a green chemical approach with p-toluenesulfonic acid under microwave irradiation . These methods highlight the versatility and adaptability of synthetic routes for diazaspirodecanone derivatives.
Molecular Structure Analysis
The molecular structure and stereochemistry of synthesized diazaspirodecanone derivatives have been extensively characterized using various spectroscopic techniques, including IR, mass, and NMR spectral techniques . The conformational preferences of these compounds have been elucidated, with some preferring a chair conformation and others adopting a twist-boat conformation . Additionally, X-ray crystallography has been employed to determine the crystal structure of these compounds, further confirming their conformational analysis .
Chemical Reactions Analysis
The reactivity of diazaspirodecanone derivatives has been explored in various chemical reactions. For example, 4-benzoyl-5-phenylfuran-2,3-dione was shown to react with substituted 2-azaspiro[4.5]dec-1-enes, leading to the formation of new cyclopent-3-ene-1,2-dione derivatives . Another study described the synthesis of 6-azolylmethyl-7-benzylidenespiro[4.5]decan-6-ols through a Claisen–Schmidt condensation followed by subsequent reactions to form oxiranes and their ring opening with azoles . These reactions demonstrate the chemical versatility and potential for further functionalization of the diazaspirodecanone scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspirodecanone derivatives have been characterized, including their melting points and elemental composition . Spectroscopic data such as MS, FT-IR, and NMR have been used to confirm the identity and purity of the synthesized compounds . The compounds' potential biological activities have also been investigated, with some showing inhibitory activity against HIV-1 protease and moderate antibacterial activity against various bacterial strains . Additionally, some derivatives have exhibited fungicidal activity against phytopathogenic fungi, suggesting their potential as agrochemical agents .
Safety And Hazards
properties
IUPAC Name |
9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18/h1-6,8-11H,7,12-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNIVFPKFYATOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630911 |
Source
|
Record name | 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one | |
CAS RN |
852339-03-8 |
Source
|
Record name | 7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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